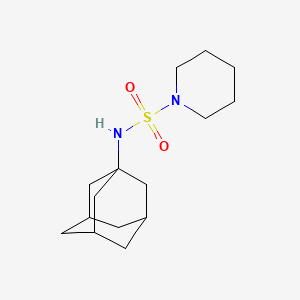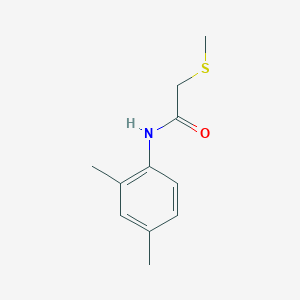
N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide, also known as Modafinil, is a drug that has been used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Modafinil is a wakefulness-promoting agent that works by stimulating the central nervous system, which leads to increased alertness and cognitive function. In
Wirkmechanismus
N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide works by increasing the levels of dopamine, norepinephrine, and histamine in the brain. These neurotransmitters are involved in regulating wakefulness, alertness, and cognitive function. N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide also increases the activity of certain enzymes that are involved in the breakdown of these neurotransmitters, which leads to prolonged effects.
Biochemical and Physiological Effects
N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide has been shown to increase wakefulness, alertness, and cognitive function in healthy individuals. It has also been shown to improve mood and reduce fatigue. N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide has minimal effects on heart rate and blood pressure, making it a safe option for individuals with cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide has several advantages for lab experiments, including its ability to improve cognitive function and reduce fatigue, which can improve the accuracy of experimental results. However, N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide can also have potential confounding effects on experimental outcomes, as it may alter the baseline physiological and cognitive state of the subjects.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide. One area of interest is the potential use of N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide in the treatment of ADHD, depression, and schizophrenia. Additionally, further research is needed to determine the long-term effects of N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide on cognitive function and overall health. Finally, research is needed to develop more selective and potent wakefulness-promoting agents that have fewer side effects than N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide.
Conclusion
N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide is a wakefulness-promoting agent that has been extensively studied for its cognitive enhancing effects. It works by increasing the levels of dopamine, norepinephrine, and histamine in the brain, which leads to increased wakefulness and cognitive function. N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide has several advantages for lab experiments, but it can also have potential confounding effects on experimental outcomes. There are several future directions for research on N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide, including its potential use in the treatment of ADHD, depression, and schizophrenia, and the development of more selective and potent wakefulness-promoting agents.
Synthesemethoden
N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide is synthesized from benzhydrol and thiourea. The reaction between benzhydrol and thionyl chloride produces benzhydryl chloride, which is then reacted with methylamine to produce N-methyl benzhydrylamine. This compound is then reacted with thiourea to produce N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide has been extensively studied for its cognitive enhancing effects. It has been shown to improve attention, memory, and executive function in healthy individuals. N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), depression, and schizophrenia. Additionally, N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide has been studied for its potential use as a performance enhancer in athletes and military personnel.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-2-methylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-8-4-5-10(9(2)6-8)12-11(13)7-14-3/h4-6H,7H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZQVLLQRXUJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-methylsulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

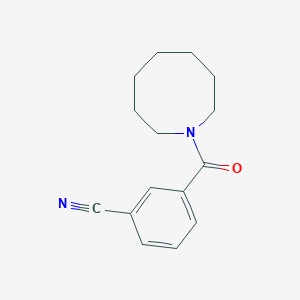

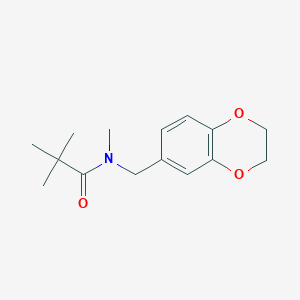
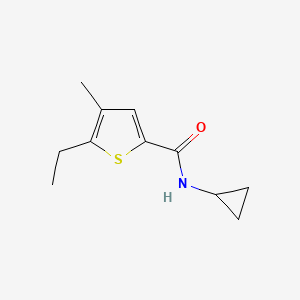
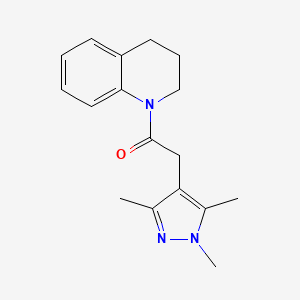
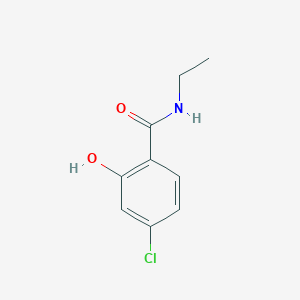
![N-[(2-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475002.png)
![N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7475016.png)
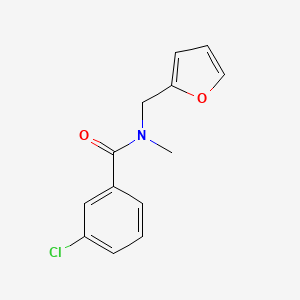
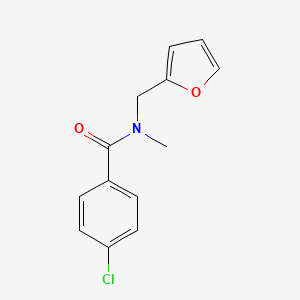
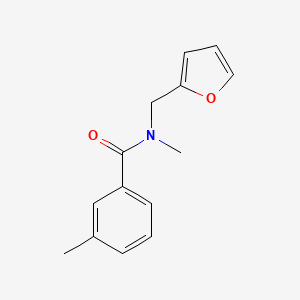
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7475060.png)

